Peficitinib hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Peficitinib hydrobromide is used in the treatment of Psoriasis and Rheumatoid Arthritis.
Scientific Research Applications
Application in Rheumatoid Arthritis Treatment
Peficitinib hydrobromide, a Janus kinase inhibitor targeting JAK1, JAK2, JAK3, and TYK2, is primarily researched for its efficacy in treating rheumatoid arthritis (RA). Clinical trials, including Phase II and III studies, have demonstrated significant improvements in RA symptoms. Peficitinib hydrobromide has been effective both as monotherapy and in combination with methotrexate or other conventional synthetic disease-modifying antirheumatic drugs (csDMARDs), particularly in patients with moderate to severe RA and those who had an inadequate response to previous treatments (Gutierrez-Ureña et al., 2020).
Role in Inhibiting Cytokine Signaling
The mechanism of action of Peficitinib involves the inhibition of Janus kinase (JAK), which plays a crucial role in the activation of cytokine signaling pathways. This suppression of cytokine pathways is essential in reducing inflammation and joint destruction associated with rheumatoid arthritis. Peficitinib has shown a significant improvement in ACR20 and other measures of disease severity in clinical trials (Markham & Keam, 2019).
Pharmacokinetics and Safety Profile
Studies on the pharmacokinetics and safety of Peficitinib have revealed insights into its absorption, metabolism, and excretion. For instance, the impact of hepatic impairment on Peficitinib pharmacokinetic (PK) and safety profile was investigated in subjects with varying degrees of hepatic function. The findings suggested that Peficitinib dose reduction might be necessary in RA patients with moderate hepatic impairment (Miyatake et al., 2019).
Peficitinib's Effect on Monocyte Chemotactic Activity
Peficitinib has been studied for its impact on monocyte chemotactic activity, particularly in the context of its effects on fibroblast-like synoviocytes (FLS) obtained from patients with RA. The drug has been found to suppress monocyte chemotaxis and proliferation of FLS through the inhibition of inflammatory cytokines, suggesting its potential role in modulating immune cell migration and inflammation in RA (Ikari et al., 2019).
Comparative Efficacy with Other JAK Inhibitors
A systematic review and network meta-analysis compared the efficacy and safety of Peficitinib with other JAK inhibitors, such as Tofacitinib and Baricitinib, for the treatment of RA. The analysis indicated comparable efficacy of Peficitinib in reducing disease activity and joint damage progression, with no notable differences in safety outcomes observed (Tanaka et al., 2021).
properties
CAS RN |
1353219-05-2 |
---|---|
Product Name |
Peficitinib hydrobromide |
Molecular Formula |
C18H23BrN4O2 |
Molecular Weight |
407.31 |
IUPAC Name |
1H-Pyrrolo(2,3-b)pyridine-5-carboxamide, 4-((5-hydroxytricyclo(3.3.1.13,7)dec-2-yl)amino)-, hydrobromide (1:1), stereoisomer |
InChI |
InChI=1S/C18H22N4O2.BrH/c19-16(23)13-8-21-17-12(1-2-20-17)15(13)22-14-10-3-9-4-11(14)7-18(24,5-9)6-10;/h1-2,8-11,14,24H,3-7H2,(H2,19,23)(H2,20,21,22);1H/t9-,10-,11+,14-,18-; |
InChI Key |
ZUVPMAPXNYGJQC-ZVCJDZAXSA-N |
SMILES |
O=C(C1=CN=C(NC=C2)C2=C1N[C@@H]3[C@]4([H])C[C@@]5([H])C[C@](C4)(O)C[C@]3([H])C5)N.[H]Br |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Peficitinib hydrobromide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.